4-{[(4-bromophenyl)sulfanyl]methyl}-N-(3-hydroxyphenyl)benzamide
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Overview
Description
4-{[(4-bromophenyl)sulfanyl]methyl}-N-(3-hydroxyphenyl)benzamide is an organic compound that features a bromophenyl group, a sulfanyl group, and a hydroxyphenyl group
Preparation Methods
The synthesis of 4-{[(4-bromophenyl)sulfanyl]methyl}-N-(3-hydroxyphenyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromophenyl sulfanyl intermediate: This involves the reaction of 4-bromothiophenol with a suitable alkylating agent to form 4-{[(4-bromophenyl)sulfanyl]methyl}aniline.
Coupling with 3-hydroxybenzoic acid: The intermediate is then coupled with 3-hydroxybenzoic acid under appropriate conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-{[(4-bromophenyl)sulfanyl]methyl}-N-(3-hydroxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under oxidative conditions.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[(4-bromophenyl)sulfanyl]methyl}-N-(3-hydroxyphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(4-bromophenyl)sulfanyl]methyl}-N-(3-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. The compound’s lipophilic character allows it to interact with cell membranes and proteins, potentially disrupting microbial cell walls and inhibiting enzyme activity . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds to 4-{[(4-bromophenyl)sulfanyl]methyl}-N-(3-hydroxyphenyl)benzamide include:
4-{[(4-bromophenyl)sulfanyl]methyl}aniline: This compound shares the bromophenyl sulfanyl moiety but lacks the hydroxyphenyl group.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound contains a similar bromophenyl sulfonyl group and has been studied for its antimicrobial properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H16BrNO2S |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]-N-(3-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C20H16BrNO2S/c21-16-8-10-19(11-9-16)25-13-14-4-6-15(7-5-14)20(24)22-17-2-1-3-18(23)12-17/h1-12,23H,13H2,(H,22,24) |
InChI Key |
BMYBRJBJAMCUQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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